4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-benzylsulfanyl-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-12(10(2)14-13-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHQCCUMKYCYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with benzylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfanyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.
Major Products
Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole typically involves a multicomponent reaction that includes acetylacetone, formaldehyde, mercaptans (such as benzyl mercaptan), and hydrazine. This process can be executed using a one-pot synthesis approach, which simplifies the procedure and enhances yield. The resulting compounds are characterized using various spectroscopic methods including NMR, IR, and X-ray diffraction to confirm their structures and purity .
Anticancer Properties
One of the most significant applications of this compound is its use in developing new anticancer agents. Studies have shown that this compound can serve as a precursor for palladium and platinum complexes that exhibit enhanced cytotoxicity against various cancer cell lines. For instance, complexes formed with this pyrazole ligand have demonstrated superior activity compared to traditional chemotherapy agents like cisplatin .
Case Study:
- Compound : Dichlorotri-[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole]platinate.
- Findings : Exhibited significantly higher cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines compared to cisplatin .
Autophagy Modulation
Another promising application is in the modulation of autophagy pathways. Research indicates that derivatives of this compound can influence autophagic flux in cancer cells. Specifically, certain benzamide derivatives have shown the ability to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions, suggesting a potential therapeutic strategy for targeting solid tumors .
Coordination Chemistry
This compound serves as an effective ligand for forming metal complexes. The unique electronic properties of the sulfur atom in the sulfanyl group enhance the stability and reactivity of these complexes.
| Metal Complex | Ligand | Activity |
|---|---|---|
| Pd(II) Complex | This compound | Induces apoptosis in neoplastic cells |
| Pt(II) Complex | This compound | Higher cytotoxicity than cisplatin |
These complexes are particularly notable for their potential application in cancer therapy due to their ability to induce apoptosis more effectively than traditional chemotherapeutics .
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their properties in material science. Their unique structure allows them to be used in synthesizing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimalarial activity is related to the inhibition of hemozoin formation in Plasmodium species . The compound’s structure allows it to bind to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole are significantly influenced by its substituents. Below is a detailed comparison with structurally related pyrazole derivatives:
Substituent Effects on Cytotoxicity
Metal Coordination and Selectivity
Pt(II) vs. Pd(II) Complexes :
- Pt(II) complexes generally show higher DNA-binding affinity and cytotoxicity than Pd(II) analogues. For example, the cyclohexylsulfanyl-Pt(II) complex demonstrates threefold greater activity than its Pd(II) counterpart in Jurkat cells .
- Pd(II) complexes, however, exhibit superior activity in K562 and U937 lines, suggesting cell-line-dependent selectivity .
Halide Ligands :
Lipophilicity and Bioavailability
- Cyclohexylsulfanyl vs. Benzylsulfanyl :
- Phenoxyalkyl Derivatives: Long alkyl chains (e.g., hexyl) in 4-[6-(phenoxy)alkyl]-3,5-dimethyl-1H-pyrazole improve antibacterial activity but reduce mammalian cell cytotoxicity, indicating substituent-dependent target specificity .
Key Research Findings
Cytotoxicity Hierarchy :
Cyclohexylsulfanyl > Benzylsulfanyl > Phenylsulfanyl in Pt(II)/Pd(II) complexes. The trend correlates with substituent lipophilicity and cellular uptake efficiency .
Mechanistic Insights :
- Benzylsulfanyl-Pt(II) complexes induce apoptosis via mitochondrial pathways, as evidenced by Annexin V/7AAD staining .
- DNA interaction (e.g., gel mobility shift assays) confirms direct binding as a primary cytotoxic mechanism .
Antibacterial vs. Anticancer Activity: Phenoxyalkyl derivatives lack cross-activity between bacterial and mammalian cells, highlighting structural specificity in target engagement .
Biological Activity
4-(Benzylsulfanyl)-3,5-dimethyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
This compound has a unique structure that includes a benzylsulfanyl group, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further synthetic modifications .
Antimalarial Activity
One of the notable biological activities of this compound is its antimalarial effect. It has been suggested that the compound inhibits hemozoin formation in Plasmodium species, which is crucial for the survival of the malaria parasite . This mechanism highlights its potential as a therapeutic agent against malaria.
Anticancer Potential
Recent studies have explored the anticancer properties of related pyrazole derivatives. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against cancer cell lines by modulating mTORC1 activity and enhancing autophagy . This suggests that this compound may similarly affect cancer cell proliferation and survival.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The compound's ability to inhibit key enzymes involved in metabolic pathways makes it a candidate for further investigation in therapeutic contexts .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 4-(Benzylsulfonyl)-3,5-dimethyl-1H-pyrazole | Structure | Anticancer |
| 3,5-Dimethyl-1H-pyrazole | Structure | Antimicrobial |
| 4-(Methylsulfanyl)-3,5-dimethyl-1H-pyrazole | Structure | Antifungal |
The presence of the benzylsulfanyl group in this compound enhances its chemical reactivity and biological activity compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Anticancer Studies : A study on palladium and platinum complexes derived from sulfanyl pyrazoles indicated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like cisplatin .
- Antimalarial Efficacy : Another research focused on the inhibition of hemozoin formation highlighted the potential of pyrazoles as effective antimalarial agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole and its derivatives?
The compound is synthesized via nucleophilic substitution or ligand-metal coordination reactions. For example, sulfanyl pyrazole ligands are prepared by reacting thiol-containing precursors (e.g., benzyl mercaptan) with halogenated pyrazole derivatives under reflux conditions in ethanol or acetonitrile. Characterization typically involves NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and elemental analysis to confirm purity and structural integrity . Cyclohexyl and benzyl sulfanyl derivatives are compared for lipophilicity and cytotoxic activity, with benzyl derivatives showing lower potency than cyclohexyl analogs in some cases .
Q. How can researchers validate the structural identity of this compound complexes?
Structural validation relies on crystallographic data (e.g., single-crystal X-ray diffraction) and spectroscopic methods. For instance, Pd(II) and Pt(II) complexes with benzylsulfanyl pyrazole ligands exhibit distinct IR absorption bands at 3470 cm⁻¹ (N–H stretching) and 1584 cm⁻¹ (C=N pyrazole ring vibrations). ¹H-NMR signals at δ 3.69 ppm (SCH₂Ph) and δ 2.52 ppm (CH₃) confirm ligand coordination . X-ray crystallography data for related compounds (e.g., 4-benzyl-3,5-dimethyl-1H-pyrazole) are available in structural databases .
Q. What in vitro assays are suitable for preliminary screening of cytotoxic activity?
Apoptosis induction is assessed using Annexin V/7AAD staining in Jurkat, K562, and U937 cell lines. Dose-dependent apoptosis (e.g., 23.65% at 1 mM and 37.63% at 1.5 mM) is quantified via flow cytometry. DNA interaction studies employ gel electrophoresis to observe shifts in plasmid DNA mobility, indicating direct binding .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. benzyl sulfanyl groups) influence the cytotoxic mechanisms of pyrazole-metal complexes?
Cyclohexylsulfanyl derivatives exhibit higher lipophilicity (logP >3), enhancing cellular uptake and DNA intercalation efficiency. Pt(II) complexes with cyclohexyl groups demonstrate IC₅₀ values threefold lower than benzyl analogs in Jurkat cells. Computational modeling (e.g., molecular docking) can predict ligand-DNA binding affinities, while competitive assays with ethidium bromide validate intercalation .
Q. What experimental strategies resolve contradictions in activity data between benzylsulfanyl and other derivatives?
Contradictions may arise from differences in metal-ligand stoichiometry or solvent effects. For example, dichloro-Pd(II) complexes (e.g., complex 5a) show higher cytotoxicity than dibromo analogs due to improved ligand exchange kinetics. Systematic variation of reaction conditions (e.g., solvent polarity, temperature) and comparative studies using isostructural analogs (e.g., phenylsulfanyl derivatives) help isolate contributing factors .
Q. How can researchers optimize the selectivity of benzylsulfanyl pyrazole complexes for cancer cells over normal cells?
Selectivity is assessed using HEK293 embryonic kidney cells as a normal cell model. Cyclohexylsulfanyl-Pt(II) complexes exhibit a selectivity index (SI) of >5 for Jurkat cells vs. HEK293, whereas benzylsulfanyl analogs show SI <2. Modifying the sulfanyl group’s steric bulk or introducing hydrogen-bonding moieties (e.g., 4-hydroxyphenyl) can enhance tumor-specific targeting .
Q. What computational tools are effective for predicting the electronic properties of benzylsulfanyl pyrazole ligands?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand geometry, frontier molecular orbitals, and charge distribution. For example, the HOMO-LUMO gap of benzylsulfanyl pyrazole ligands correlates with their redox activity in metal coordination. Molecular dynamics simulations further predict solvent accessibility and ligand stability in biological environments .
Methodological Considerations
- Crystallographic Refinement : Use SHELX programs for structure refinement. SHELXL is preferred for small-molecule crystallography due to robust handling of twinning and high-resolution data .
- Apoptosis Assay Design : Include positive controls (e.g., cisplatin) and normalize data to untreated cells to account for baseline apoptosis .
- Data Interpretation : Cross-reference IR and NMR data with computational predictions to resolve ambiguities in ligand protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
